molecular formula C17H23FN4OS B10947894 1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(propan-2-yloxy)propyl]thiourea

1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(propan-2-yloxy)propyl]thiourea

Cat. No.: B10947894
M. Wt: 350.5 g/mol
InChI Key: DUOFKMVFUGEJTJ-UHFFFAOYSA-N
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Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-ISOPROPOXYPROPYL)THIOUREA is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further linked to an isopropoxypropyl group through a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-ISOPROPOXYPROPYL)THIOUREA typically involves the reaction of 2-fluorobenzyl chloride with 1H-pyrazole-4-amine to form the intermediate N-(2-fluorobenzyl)-1H-pyrazol-4-amine. This intermediate is then reacted with 3-isopropoxypropyl isothiocyanate under mild conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-ISOPROPOXYPROPYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-ISOPROPOXYPROPYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N’-(2-methylphenyl)thiourea
  • N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea
  • N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(2-(4-morpholinyl)ethyl)thiourea

Uniqueness

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(3-ISOPROPOXYPROPYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and lipophilicity, while the pyrazole ring contributes to its biological activity. The isopropoxypropyl group further modulates its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H23FN4OS

Molecular Weight

350.5 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(3-propan-2-yloxypropyl)thiourea

InChI

InChI=1S/C17H23FN4OS/c1-13(2)23-9-5-8-19-17(24)21-15-10-20-22(12-15)11-14-6-3-4-7-16(14)18/h3-4,6-7,10,12-13H,5,8-9,11H2,1-2H3,(H2,19,21,24)

InChI Key

DUOFKMVFUGEJTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=S)NC1=CN(N=C1)CC2=CC=CC=C2F

Origin of Product

United States

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